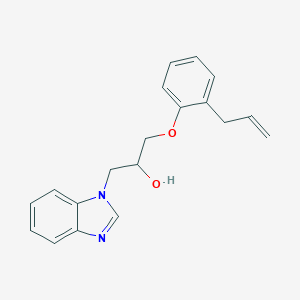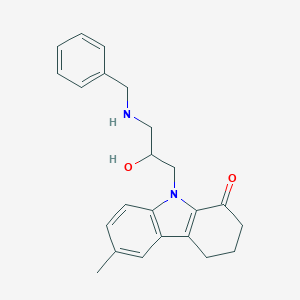
1-(2-Allyl-phenoxy)-3-benzoimidazol-1-yl-propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Allyl-phenoxy)-3-benzoimidazol-1-yl-propan-2-ol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a benzimidazole derivative that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 1-(2-Allyl-phenoxy)-3-benzoimidazol-1-yl-propan-2-ol is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. It can also induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
1-(2-Allyl-phenoxy)-3-benzoimidazol-1-yl-propan-2-ol has been shown to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. It can also induce apoptosis in cancer cells by activating certain signaling pathways. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(2-Allyl-phenoxy)-3-benzoimidazol-1-yl-propan-2-ol in lab experiments is its potential application in cancer research. However, there are also some limitations to using this compound. One of the main limitations is the lack of understanding of its mechanism of action. This makes it difficult to optimize its use in lab experiments.
Future Directions
There are several future directions for the use of 1-(2-Allyl-phenoxy)-3-benzoimidazol-1-yl-propan-2-ol in scientific research. One of the main future directions is the development of new cancer therapies based on this compound. In addition, further studies are needed to understand the mechanism of action of this compound and optimize its use in lab experiments. Finally, there is a need for further research to explore the potential applications of this compound in other fields of scientific research.
Synthesis Methods
1-(2-Allyl-phenoxy)-3-benzoimidazol-1-yl-propan-2-ol can be synthesized using various methods, including the reaction of 2-allylphenol with 1,2-diaminobenzene in the presence of a base, followed by the reaction with 2-bromo-1-phenylethanol. Another method involves the reaction of 2-allylphenol with 1,2-diaminobenzene in the presence of a base, followed by the reaction with 2-chloro-1-phenylethanol. Both methods have been used to synthesize this compound with high yields and purity.
Scientific Research Applications
1-(2-Allyl-phenoxy)-3-benzoimidazol-1-yl-propan-2-ol has potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis in cancer cells. This makes it a potential candidate for the development of new cancer therapies.
properties
Molecular Formula |
C19H20N2O2 |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
1-(benzimidazol-1-yl)-3-(2-prop-2-enylphenoxy)propan-2-ol |
InChI |
InChI=1S/C19H20N2O2/c1-2-7-15-8-3-6-11-19(15)23-13-16(22)12-21-14-20-17-9-4-5-10-18(17)21/h2-6,8-11,14,16,22H,1,7,12-13H2 |
InChI Key |
GKVBMVAEJOZUBN-UHFFFAOYSA-N |
SMILES |
C=CCC1=CC=CC=C1OCC(CN2C=NC3=CC=CC=C32)O |
Canonical SMILES |
C=CCC1=CC=CC=C1OCC(CN2C=NC3=CC=CC=C32)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(furan-2-yl)-7-methyl-1,2,3,3a,4,5-hexahydropyrazolo[3,4-a]carbazole](/img/structure/B289109.png)
![3-(4-methoxyphenyl)-7-methyl-1,2,3,3a,4,5-hexahydropyrazolo[3,4-a]carbazole](/img/structure/B289110.png)

![1-[4-(3-Chloro-4-methylphenyl)piperazin-1-yl]-3-[(1-chloronaphthalen-2-yl)oxy]propan-2-ol](/img/structure/B289115.png)
![1-[(1-Chloro-2-naphthyl)oxy]-3-[4-(3,4-dimethylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B289116.png)
![4-[4-(2,4-Dimethyl-benzenesulfonyl)-piperazine-1-sulfonyl]-morpholine](/img/structure/B289120.png)




![3-(3,5-dimethylpyrazol-1-yl)-N'-[(E)-indol-3-ylidenemethyl]propanehydrazide](/img/structure/B289132.png)
![N-[(Z)-(1-benzyl-2-oxoindol-3-ylidene)amino]-3-(3,5-dimethylpyrazol-1-yl)propanamide](/img/structure/B289133.png)
![1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-[4-(2-phenylethyl)-1-piperazinyl]-2-propanol](/img/structure/B289136.png)